Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate
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Overview
Description
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate is an organic compound that features a complex structure with a thiophene ring, a phenyl group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the Stetter reaction, where benzaldehyde is treated with methyl vinyl ketone in the presence of catalytic amounts of sodium cyanide in dimethylformamide (DMF) to yield intermediate compounds . Further reactions, including condensation and cyclization, lead to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methyl 4-carboxy-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate.
Reduction: Methyl 4-hydroxymethyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate.
Substitution: Brominated derivatives of the compound.
Scientific Research Applications
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene and phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: A thiophene derivative used in Suzuki-Miyaura coupling reactions.
2-Methylthiophene: A simpler thiophene derivative with applications in organic synthesis.
Uniqueness
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations and applications. Its structure allows for multiple points of reactivity, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
90156-09-5 |
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Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 4-formyl-5-phenyl-5-thiophen-2-ylpenta-2,4-dienoate |
InChI |
InChI=1S/C17H14O3S/c1-20-16(19)10-9-14(12-18)17(15-8-5-11-21-15)13-6-3-2-4-7-13/h2-12H,1H3 |
InChI Key |
XOKLGGPWZKMING-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CS2)C=O |
Origin of Product |
United States |
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